molecular formula C15H15N3S B1402860 1,5-Diphenyl-1,3,5-triazinane-2-thione CAS No. 585566-43-4

1,5-Diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B1402860
CAS No.: 585566-43-4
M. Wt: 269.4 g/mol
InChI Key: KTFOZUCIEORERD-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,3,5-triazinane-2-thione is a triazine derivative known for its unique chemical structure and properties. This compound has garnered attention due to its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science. Its structure consists of a triazine ring with two phenyl groups and a thione group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1,3,5-triazinane-2-thione can be synthesized through a one-step synthetic process. The synthesis involves the reaction of appropriate precursors under controlled conditions to form the desired compound. For instance, it can be synthesized by reacting 1,3,5-triazine derivatives with suitable thiol compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific solvents to facilitate the reaction and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

1,5-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,5-diphenyl-1,3,5-triazinane-2-thione exerts its effects involves its adsorption onto surfaces and interaction with molecular targets. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface through its phenyl and thione groups, forming a protective layer that prevents further corrosion. The presence of phenyl rings enhances its hydrophobicity and facilitates strong adsorption through π-electron interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of phenyl and thione groups, which confer distinct chemical properties and reactivity. Its strong adsorption capabilities and hydrophobic nature make it particularly effective as a corrosion inhibitor compared to other similar compounds .

Properties

IUPAC Name

1,5-diphenyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFOZUCIEORERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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